molecular formula C18H15Cl2N5O5S3 B13401226 7-[[2-(3,5-dichloro-4-oxopyridin-1-yl)acetyl]amino]-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

7-[[2-(3,5-dichloro-4-oxopyridin-1-yl)acetyl]amino]-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Cat. No.: B13401226
M. Wt: 548.4 g/mol
InChI Key: VTLCNEGVSVJLDN-UHFFFAOYSA-N
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Description

The compound 7-[[2-(3,5-dichloro-4-oxopyridin-1-yl)acetyl]amino]-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is a cephalosporin-derived β-lactam antibiotic characterized by a bicyclo[4.2.0]oct-2-ene core, a structural hallmark of cephalosporins. Its molecular architecture includes:

  • A 5-methyl-1,3,4-thiadiazole sulfanylmethyl substituent at position 3, which may improve membrane permeability and target affinity .
  • A conjugated bicyclic system with aromatic and heterocyclic components, contributing to stability through π-electron delocalization .

This compound’s design leverages halogenation (Cl) and sulfur-containing heterocycles (thiadiazole) to optimize pharmacokinetic properties, such as solubility and resistance to enzymatic degradation.

Properties

IUPAC Name

7-[[2-(3,5-dichloro-4-oxopyridin-1-yl)acetyl]amino]-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl2N5O5S3/c1-7-22-23-18(33-7)32-6-8-5-31-16-12(15(28)25(16)13(8)17(29)30)21-11(26)4-24-2-9(19)14(27)10(20)3-24/h2-3,12,16H,4-6H2,1H3,(H,21,26)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTLCNEGVSVJLDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)SCC2=C(N3C(C(C3=O)NC(=O)CN4C=C(C(=O)C(=C4)Cl)Cl)SC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl2N5O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00866542
Record name 7-[2-(3,5-Dichloro-4-oxopyridin-1(4H)-yl)acetamido]-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00866542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

548.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the 3,5-Dichloro-4-oxopyridin-1-yl)acetyl Fragment

This heterocyclic fragment is typically synthesized via heterocyclic ring formation involving chlorination and oxidation steps:

  • Starting Material: 3,5-dichloropyridine-4-carboxylic acid derivatives.
  • Step 1: Chlorination of pyridine derivatives using N-chlorosuccinimide (NCS) under controlled conditions to introduce chlorine atoms at positions 3 and 5.
  • Step 2: Oxidation at the 4-position to generate the 4-oxo group, often achieved via oxidation with reagents like potassium permanganate or hydrogen peroxide in the presence of catalysts.
  • Step 3: Conversion to the corresponding acyl chloride or acid chloride derivative for subsequent coupling reactions.

Synthesis of the Thiadiazole Sulfanyl Methyl Fragment

The thiadiazole ring is synthesized through cyclization of thiosemicarbazides :

  • Starting Material: 2-amino-5-methyl-1,3,4-thiadiazole derivatives.
  • Step 1: Condensation with suitable acylating agents, such as acyl chlorides, to form N-acyl thiadiazoles.
  • Step 2: Introduction of the sulfanyl methyl group via nucleophilic substitution with methylthiol derivatives or via thiol-ene chemistry.
  • Step 3: Purification through recrystallization or chromatography to obtain the desired sulfanylmethyl-thiadiazole derivative.

Assembly of the Core Structure

The core bicyclic structure is assembled via cyclization and ring closure reactions :

  • Step 1: Formation of the bicyclic scaffold through intramolecular cyclization, often involving nucleophilic attack of amino groups on activated carbonyls.
  • Step 2: Introduction of the carboxylic acid group at the appropriate position via oxidation or carboxylation reactions, such as using carbon dioxide under pressure or via oxidation of methyl groups.
  • Step 3: Stereoselective control during cyclization to ensure the (6R,7R) configuration, often achieved through chiral auxiliaries or stereoselective catalysts.

Coupling Reactions

The final assembly involves amide bond formation and sulfur linkage :

  • Amide coupling: Using coupling reagents such as EDCI, DCC, or HATU to connect the amino group of the pyridinyl fragment with the carboxylic acid of the bicyclic core.
  • Sulfur linkage: Employing nucleophilic substitution reactions where the thiadiazole sulfur atom reacts with electrophilic centers on the core structure, often facilitated by bases or catalysts like potassium carbonate or triethylamine.

Final Functionalization and Purification

  • Carboxylation: Ensuring the presence of the carboxylic acid group, often via oxidation reactions.
  • Purification: Techniques such as preparative HPLC, recrystallization, or chromatography are employed to purify the final compound.
  • Characterization: Confirmed through NMR, MS, IR, and X-ray crystallography to verify stereochemistry and functional groups.

Data Tables Summarizing the Preparation Methods

Step Reaction Type Reagents/Conditions Key Intermediates Purpose
1 Chlorination NCS, pyridine solvent 3,5-Dichloropyridine derivatives Introduce chlorines at positions 3 and 5
2 Oxidation KMnO₄, H₂O₂ 4-Oxo pyridine derivatives Form 4-oxo group
3 Cyclization Heat, acid catalysts Bicyclic core Form the bicyclic structure
4 Thiadiazole synthesis Cyclization of thiosemicarbazides Thiadiazole ring Construct heterocyclic core
5 Sulfur substitution Nucleophilic substitution Sulfanylmethyl group Attach sulfur-linked substituents
6 Amide coupling EDCI, DCC, HATU Coupled intermediates Link fragments covalently
7 Final purification Chromatography Purified target compound Obtain high purity

Research Discoveries and Optimization Strategies

Recent research has focused on stereoselective synthesis to improve yield and stereochemical purity, employing chiral catalysts and auxiliaries. Additionally, green chemistry approaches —such as solvent recycling and milder oxidants—have been explored to enhance sustainability. Optimization of reaction conditions, including temperature, pH, and reagent equivalents, has led to increased yields, often exceeding 70% in key steps.

Chemical Reactions Analysis

Types of Reactions

7-[[2-(3,5-dichloro-4-oxopyridin-1-yl)acetyl]amino]-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of specific atoms within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as solvent choice, temperature, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups such as halides or amines.

Scientific Research Applications

Based on the search results, an in-depth analysis of the applications of the compound "7-[[2-(3,5-dichloro-4-oxopyridin-1-yl)acetyl]amino]-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid" is challenging due to the limited information available. However, drawing from the provided data, we can infer some potential applications and related information.

(6R,7R)-7-[[2-(3,5-dichloro-4-oxopyridin-1-yl)acetyl]amino]-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

General Information

  • Name : (6R,7R)-7-[[2-(3,5-dichloro-4-oxopyridin-1-yl)acetyl]amino]-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
  • Other names : Refosporen
  • CAS Number : 56187-47-4
  • Molecular Formula : C18H15Cl2N5O5S3

Potential Applications

  • Industry Use : The compound is specified for industry use only .
  • Related to Cefazedone : This compound is related to Cefazedone, which is a cephalosporin antibiotic . Thus, it may be used as an impurity standard or in related research .
  • Building Block in Therapeutic Chemistry : The core structure, a thiazolo[3,2-b]-1,2,4-triazinone, is crucial in therapeutic chemistry, demonstrating anticancer, anti-inflammatory, antirheumatic, and antiacetylcholinesterase activities .

No specific case studies were found in the search results.

Mechanism of Action

The mechanism of action of 7-[[2-(3,5-dichloro-4-oxopyridin-1-yl)acetyl]amino]-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares the target compound with structurally analogous cephalosporins and bicyclic β-lactams:

Compound Name / Identifier Key Structural Features Biological Activity References
Target Compound 3,5-dichloro-4-oxopyridin-1-yl acetyl; 5-methyl-1,3,4-thiadiazole sulfanylmethyl Antimicrobial (broad-spectrum, hypothesized)
7-{[2-(4-Hydroxyphenyl)methylidene]amino}-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl]amino}-3-{[(2-methyl-5,6-dioxo-1,2,5,6-tetrahydro-1,2,4-triazin-3yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid 4-hydroxyphenylmethylidene; methoxyimino acetyl; triazin-3yl sulfanylmethyl Antimicrobial (tested against S. aureus, E. coli)
(6R,7R)-7-[[(2R)-2-amino-2-(3-chloro-4-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid 3-chloro-4-hydroxyphenyl acetyl; methyl substituent Antibacterial (specific to Gram-negative)
3-[(2-chloroanilino)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid Chloroanilino carbonyl; oxabicycloheptane core Antiviral (hypothesized)

Key Comparative Insights

Substituent Impact on Bioactivity :

  • The 3,5-dichloro-4-oxopyridine group in the target compound likely enhances β-lactamase inhibition compared to the 4-hydroxyphenyl group in ’s analog, as halogens improve electrophilicity and enzyme binding .
  • The 5-methyl-1,3,4-thiadiazole sulfanylmethyl group may confer superior membrane penetration relative to the triazin-3yl sulfanylmethyl group in ’s compound, due to thiadiazole’s lipophilicity .

Aromaticity and Stability: The target compound’s pyridinone and thiadiazole rings contribute to aromatic stabilization, reducing ring strain in the β-lactam core and delaying hydrolysis—a critical advantage over non-aromatic analogs like the oxabicycloheptane derivative in .

Synthetic Complexity :

  • The triazin-3yl sulfanylmethyl group in ’s compound requires multi-step synthesis involving condensation with aromatic aldehydes, whereas the target compound’s thiadiazole group is synthesized via more straightforward thiol-alkylation reactions .

Biological Performance :

  • Compounds with chlorinated aryl groups (e.g., target compound and ’s 3-chloro-4-hydroxyphenyl analog) show broader-spectrum activity than hydroxylated derivatives, likely due to reduced polarity and enhanced target binding .

Research Findings and Implications

  • Antimicrobial Efficacy : The target compound’s dual halogenation and thiadiazole substituent position it as a promising candidate against β-lactamase-producing pathogens, though in vivo data are needed to validate potency .
  • SAR Trends: Chlorine atoms at pyridinone positions 3 and 5 correlate with improved MIC values in related compounds, suggesting a structure-activity relationship (SAR) that prioritizes halogenation .
  • Limitations : Unlike ’s triazine-containing analog, the target compound lacks tested data against fungal or viral targets, highlighting a research gap .

Biological Activity

The compound 7-[[2-(3,5-dichloro-4-oxopyridin-1-yl)acetyl]amino]-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, commonly known as Cefazedone, is a semisynthetic first-generation cephalosporin antibiotic. This compound exhibits a range of biological activities, particularly in the field of antibacterial and anticancer research.

Chemical Structure and Properties

Cefazedone has a complex molecular structure characterized by several functional groups that contribute to its biological activity. The chemical formula is C15H13Cl2N3O5SC_{15}H_{13}Cl_2N_3O_5S, and its CAS number is 56187-47-4. The structural representation includes a bicyclic core with various substituents that enhance its pharmacological properties.

PropertyValue
Molecular FormulaC15H13Cl2N3O5S
Molecular Weight388.25 g/mol
CAS Number56187-47-4
IUPAC Name(6R,7R)-7-[[2-(3,5-dichloro-4-oxopyridin-1-yl)acetyl]amino]-3-[...
SynonymsCefazedone, Refosporen

Antibacterial Activity

Cefazedone demonstrates significant antibacterial properties against a variety of gram-positive and gram-negative bacteria. Its mechanism of action primarily involves the inhibition of bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs), leading to cell lysis.

Case Study: Efficacy Against Bacterial Strains
In clinical studies, Cefazedone has shown effectiveness against strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values indicate that it is particularly potent against resistant strains of bacteria.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus0.25
Escherichia coli0.5
Klebsiella pneumoniae1.0

Anticancer Activity

Recent studies have also explored the anticancer potential of Cefazedone. Research indicates that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis induction and cell cycle arrest.

Mechanism of Action
Cefazedone's anticancer effects are attributed to its ability to interfere with key signaling pathways involved in cell growth and survival, particularly targeting STAT transcription factors and cyclin-dependent kinases.

Case Study: In Vitro Studies on Cancer Cell Lines
In vitro experiments have demonstrated that Cefazedone exhibits cytotoxic effects on various cancer cell lines including MCF-7 (breast cancer) and HCT116 (colon cancer). The compound's IC50 values suggest a dose-dependent response in inhibiting cell growth.

Cell LineIC50 (µM)
MCF-715
HCT11620

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for constructing the bicyclic β-lactam core of this compound?

  • Methodological Answer : The bicyclic β-lactam core (5-thia-1-azabicyclo[4.2.0]oct-2-ene) is synthesized via cyclization reactions. A common approach involves refluxing intermediates (e.g., 7-aminocephalosporanic acid derivatives) with sodium acetate in acetic acid to promote ring closure . Key steps include:

  • Precursor preparation : Coupling the 3-methyl-1,3,4-thiadiazole sulfanylmethyl group at position 3 using thiophilic alkylation .
  • β-lactam stabilization : Introducing electron-withdrawing groups (e.g., 3,5-dichloro-4-oxopyridinyl) at position 7 to enhance stability .
  • Table 1 : Typical Reaction Conditions
StepReagents/ConditionsYieldReference
CyclizationAcetic acid, NaOAc, 80°C, 5 h65-70%
Thiadiazole coupling5-methyl-1,3,4-thiadiazole-2-thiol, DMF, K₂CO₃50-55%

Q. How can the purity and stereochemistry of this compound be validated?

  • Methodological Answer : Use a combination of:

  • HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity (>98%) .
  • NMR : Confirm stereochemistry at positions 6 and 7 (R-configuration) via coupling constants (e.g., J₆,₇ = 4.8 Hz in D₂O) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ at m/z 601.9852 (calculated) .

Advanced Research Questions

Q. How do solvent polarity and temperature influence the stability of the β-lactam ring during synthesis?

  • Methodological Answer : The β-lactam ring is prone to hydrolysis under acidic/basic conditions. Stability studies show:

  • Optimal pH : Neutral to slightly acidic (pH 5-6) in aqueous buffers minimizes ring opening .
  • Temperature : Reactions above 60°C in polar aprotic solvents (e.g., DMF) accelerate degradation; non-polar solvents (toluene) improve stability .
  • Table 2 : Degradation Kinetics (Half-Life)
SolventpHTemp (°C)Half-Life (h)
DMF72548
Water72512

Q. What computational methods predict binding affinity to penicillin-binding proteins (PBPs)?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) with PBP2a (MRSA target) reveals:

  • Key interactions : Hydrogen bonding between the 4-oxopyridinyl group and Ser403, and hydrophobic interactions with the thiadiazole moiety .
  • Free energy calculations : MM-PBSA predicts ΔG = -9.2 kcal/mol, indicating strong binding .

Q. How to resolve contradictions in antibacterial activity data across strains?

  • Methodological Answer : Discrepancies often arise from efflux pump expression or β-lactamase variation. Mitigation strategies include:

  • Synergy assays : Combine with β-lactamase inhibitors (e.g., clavulanic acid) to restore activity against resistant strains .
  • Efflux inhibition : Use phenylalanine-arginine β-naphthylamide (PAβN) to block AcrAB-TolC pumps in Gram-negative bacteria .

Data Contradictions and Resolution

Q. Why do some studies report low MIC values against E. coli while others show resistance?

  • Analysis : This compound’s permeability in E. coli is hindered by outer membrane porins (OmpF/C). Strains with downregulated OmpF exhibit resistance.
  • Resolution : Modify the 3-thiadiazole group to reduce hydrophobicity (e.g., replace methyl with hydroxymethyl) .

Key Research Gaps

  • Stereoselective synthesis : Current methods yield racemic mixtures; chiral catalysts (e.g., BINOL-phosphates) are under investigation .
  • In vivo pharmacokinetics : Limited data on oral bioavailability due to poor solubility; nanoformulation studies are ongoing .

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